molecular formula C6H7Cl2N3O2 B3022103 4-Chloro-2-nitrophenyl hydrazine hydrochloride CAS No. 100032-77-7

4-Chloro-2-nitrophenyl hydrazine hydrochloride

Cat. No. B3022103
CAS RN: 100032-77-7
M. Wt: 224.04 g/mol
InChI Key: LFBBZAYPJSLJCR-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrophenyl hydrazine is a chemical compound with the IUPAC name 1-(4-chloro-2-nitrophenyl)hydrazine . It is typically found in powder form .


Synthesis Analysis

The synthesis of 4-Chloro-2-nitrophenyl hydrazine hydrochloride involves the reaction of 4-nitro-aniline with hydrogen chloride and sodium nitrite in water at 0°C for 1 hour .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitrophenyl hydrazine hydrochloride is represented by the InChI code 1S/C6H6ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 . The molecular weight is 187.59 .


Chemical Reactions Analysis

4-Chloro-2-nitrophenyl hydrazine hydrochloride can undergo various chemical reactions. For instance, it can react with 3-acetonyl-5-cyano-1,2,4-thiadiazole to yield 5-cyano-3-(5-chloro-2-methylindol-3-yl)-1,2,4-thiadiazole and 5-cyano-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-1,2,4-thiadiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-nitrophenyl hydrazine hydrochloride include a molecular weight of 187.59 and an average mass of 179.047 Da . It is typically found in powder form .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with 4-Chloro-2-nitrophenyl hydrazine hydrochloride include acute toxicity through dermal, inhalation, and oral routes . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4-chloro-2-nitrophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBBZAYPJSLJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitrophenyl hydrazine hydrochloride

Synthesis routes and methods I

Procedure details

4-Chloro-2-nitroaniline (40 g, 0.23 mol) prepared in Preparation 13 was dissolved in 12N hydrochloric acid (100 mL). Sodium nitrite (16 g, 0.23 mol) dissolved in water (50 mL) was slowly added in drops thereto at 0° C., and the mixture was stirred for 30 min at 0° C. to room temperature. The reaction mixture was cooled to 0° C., tin (II) chloride (132 g, 0.70 mol) dissolved in 12N hydrochloric acid (100 mL) was slowly added in drops thereto, and the mixture was stirred for 3 h at 0° C. to room temperature. The resulting yellow solid was filtered, washed with a small amount of 6N HCl, and dried to give the title compound (30 g, Yield 63%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
132 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
63%

Synthesis routes and methods II

Procedure details

4-Chloro-2-nitroaniline (40 g, 0.23 mol) was dissolved in 12N-hydrochloric acid (100 ml). Sodium nitrate (16 g, 0.23 mol) dissolved in water (50 ml) was slowly added in drops at 0° C., and the mixture was stirred for 30 min at 0° C.˜room temperature. The temperature was lowered to 0° C., and tin(II) chloride (132 g, 0.70 mol) dissolved in 12N-hydrochloric acid (100 ml) was slowly added in drops. The mixture was stirred for 3 h at 0° C.˜room temperature. The resulting yellow solid was filtered, washed with a small amount of 6N—HCl and dried to give the title compound (30 g, Yield, 63%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
132 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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